2-(Aminomethyl)-5-phenyl-1,3,4-oxadiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

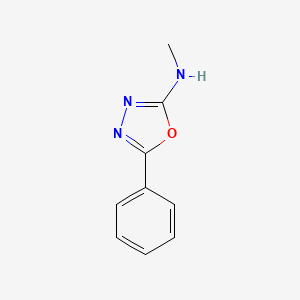

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine is a heterocyclic compound with the molecular formula C9H9N3O It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

The compound has been identified as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders such as Alzheimer's disease and other tauopathies. Research indicates that derivatives of 5-phenyl-[1,3,4]oxadiazol-2-YL-methylamine exhibit neuroprotective properties and may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for treating dementia-related conditions .

Case Study: Inhibition of AChE

In a study focusing on the design of new molecular hybrids based on the oxadiazole scaffold, compounds derived from 5-phenyl-[1,3,4]oxadiazol-2-YL-methylamine demonstrated significant AChE inhibition with IC50 values in the low micromolar range (e.g., IC50 = 0.052 ± 0.010 μM) . This highlights its potential as a lead compound in drug discovery aimed at cognitive disorders.

Material Science

Advanced Materials

The compound is utilized in the development of advanced materials, particularly in formulating polymers and coatings that enhance thermal stability and chemical resistance. Its unique structural properties allow for modifications that can tailor material characteristics for specific industrial applications .

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Polymers, Coatings |

Analytical Chemistry

Reagent Applications

In analytical chemistry, 5-phenyl-[1,3,4]oxadiazol-2-YL-methylamine serves as a reagent for detecting and quantifying biomolecules in complex samples. Its ability to form stable complexes with various analytes enhances its utility in biochemical assays and environmental monitoring .

Agricultural Chemistry

Agrochemical Development

The compound has applications in creating agrochemicals that improve crop yield and pest resistance. Research indicates its efficacy in formulations that promote sustainable agricultural practices by enhancing plant resilience against biotic stressors .

Biochemical Research

Metabolic Pathways and Enzyme Interactions

Researchers utilize this compound to explore metabolic pathways and enzyme interactions within cellular processes. Its role as a biochemical probe aids in understanding disease mechanisms and developing targeted therapies .

Wirkmechanismus

Target of Action

Oxadiazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .

Mode of Action

It’s known that oxadiazole derivatives can act as ligands, coordinating through the nitrogen atom . The interaction with its targets may lead to changes in the biological activity of the target, potentially altering its function .

Biochemical Pathways

Oxadiazole derivatives are known to be involved in a variety of biochemical processes, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (17519 g/mol) and physical properties (melting point: 72-76 °C, density: 122 g/cm³) suggest that it may have suitable pharmacokinetic properties .

Result of Action

Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine. For instance, the compound is recommended to be stored at 0-8°C, suggesting that temperature can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy .

Biochemische Analyse

Cellular Effects

Oxadiazoles have been reported to have significant roles in tissue injury and inflammation .

Molecular Mechanism

It is known that oxadiazoles can be metabolized by hydroxylation and then conjugation with sulfate .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and should be stored at 0-8°C .

Dosage Effects in Animal Models

It is known that oxadiazoles exhibit significant anti-inflammatory activity at a test dose of 25 mg/Kg .

Metabolic Pathways

It is known that oxadiazoles can be metabolized by hydroxylation and then conjugation with sulfate .

Transport and Distribution

It is known that this compound is stable and should be stored at 0-8°C .

Subcellular Localization

It is known that this compound is stable and should be stored at 0-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of phenylhydrazine with ethyl chloroformate followed by cyclization can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine: Similar in structure but may differ in specific functional groups and properties.

5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine hydrochloride: A hydrochloride salt form that may have different solubility and stability properties.

Uniqueness

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine is unique due to its specific arrangement of the oxadiazole ring and the phenyl group, which imparts distinct chemical reactivity and potential biological activities

Biologische Aktivität

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Overview of Biological Activities

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine exhibits a range of biological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential activity against viral infections.

- Anticancer : Induces cytotoxic effects on cancer cells.

- Anti-inflammatory : Modulates inflammatory responses.

- Neuroprotective : Shows promise in neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It acts as a potent inhibitor of Notum carboxylesterase, an enzyme involved in the Wnt signaling pathway. This inhibition prevents the removal of palmitoleoyl moieties from Wnt proteins, thereby modulating cellular signaling pathways crucial for cell proliferation and differentiation .

- Cellular Effects : The compound influences various cellular processes by modulating signaling pathways. For instance, it has been shown to affect the Wnt signaling pathway significantly, which is vital for developmental processes and cancer progression.

- Pharmacokinetics : In silico studies suggest favorable pharmacokinetic properties such as good oral bioavailability and stability under physiological conditions.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine against several bacterial strains. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Properties

Research focusing on the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. In vitro studies showed that at concentrations above 20 µM, significant cell death was observed in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Neuroprotective Effects

In studies targeting neurodegenerative diseases, 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine exhibited protective effects against oxidative stress-induced neuronal damage. The compound was found to reduce markers of oxidative stress and improve cell viability in neuronal cell cultures exposed to harmful agents .

Table 1: Biological Activities of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine

Eigenschaften

IUPAC Name |

N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHDLCLWPJHIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.